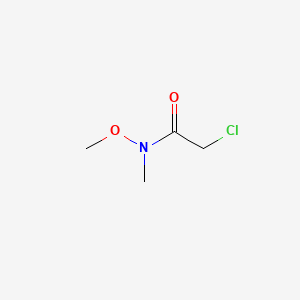
(S)-2-Chloro-3-methylbutyric acid
Vue d'ensemble
Description
(S)-2-Chloro-3-methylbutyric acid, also known as (S)-2-chloro-3-methylbutanoic acid, is a chiral carboxylic acid commonly used in scientific research. It is a white, crystalline solid with a molecular formula of C4H7ClO2 and a molar mass of 126.55 g/mol. It is soluble in water and miscible with most organic solvents. Its most notable feature is its chirality, with the two enantiomers having different properties and applications.
Applications De Recherche Scientifique
Flavor Compound Production in Cheese Isovaleric acid (3-methylbutyric acid) and 2-methylbutyric acid, structurally related to (S)-2-Chloro-3-methylbutyric acid, are known as cheese flavor compounds. Research has shown that these compounds are primarily produced in Swiss cheese by propionibacteria, with the production varying significantly depending on the strain used (Thierry et al., 2004). These findings highlight the role of microbial activity in flavor development in dairy products.
Renewable Chemical Production Studies have explored the renewable production of carboxylic acids, such as valeric acid and 2-methylbutyric acid, from glucose using engineered Escherichia coli. These acids serve as intermediates in various applications including plasticizers and pharmaceuticals, indicating potential uses for related compounds like (S)-2-Chloro-3-methylbutyric acid (Dhande, Xiong, & Zhang, 2012).
Chiral Building Blocks in Flavor Compounds The microbial resolution of racemic 2-methylbutyric acid, which is closely related to (S)-2-Chloro-3-methylbutyric acid, has been investigated. Optically active 2-methylbutyric acid is a valuable odorant and a crucial chiral building block in various flavor compounds. This research opens avenues for using similar chiral compounds in flavor and fragrance industries (Tachihara et al., 2006).
Chemical Synthesis and Kinetics The kinetics of elimination reactions involving compounds like 2-hydroxy-2-methylbutyric acid have been studied, providing insights into the behavior of similar compounds under various conditions. Such research can inform the synthesis and stability of compounds like (S)-2-Chloro-3-methylbutyric acid (Chuchani, Martín, & Rotinov, 1995).
Insecticidal Applications Research into the synthesis of analogues of fenvalerate from acids like 3-methylbutyric acid, which is structurally similar to (S)-2-Chloro-3-methylbutyric acid, has shown potential applications in developing new insecticides. These studies are crucial for exploring the use of such compounds in agricultural and pest control applications (Elliott et al., 1983).
Biosynthesis and Metabolic Studies The role of acids like isovaleric acid (3-methylbutyric acid) in the biosynthesis and metabolism of compounds in organisms has been a subject of study. Such research provides a fundamental understanding of the metabolic pathways and potential biotechnological applications of related compounds (Liebich & Först, 1984).
Biotechnological Production of Green Chemicals The biotechnological production of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon has been investigated, demonstrating the potential of using microbial processes to produce valuable chemicals from sustainable sources. This research is relevant for the sustainable production of related compounds like (S)-2-Chloro-3-methylbutyric acid (Rohwerder & Müller, 2010).
Propriétés
IUPAC Name |
(2S)-2-chloro-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTJFSPKEIAZAM-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294792 | |
| Record name | (2S)-2-Chloro-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Chloro-3-methylbutyric acid | |
CAS RN |
26782-74-1 | |
| Record name | (2S)-2-Chloro-3-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26782-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Chloro-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Chloro-3-methylbutyric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)


![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)
